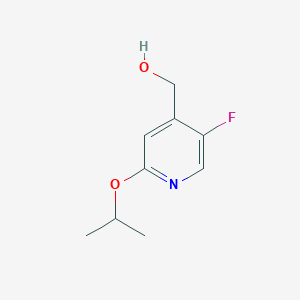

(5-Fluoro-2-isopropoxypyridin-4-yl)methanol

Description

The exact mass of the compound this compound is 185.08520679 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-propan-2-yloxypyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-4,6,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFRGAPOFKDDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C(=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239047 | |

| Record name | 4-Pyridinemethanol, 5-fluoro-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826110-20-6 | |

| Record name | 4-Pyridinemethanol, 5-fluoro-2-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinemethanol, 5-fluoro-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 Isopropoxypyridin 4 Yl Methanol

Precursor Synthesis and Functionalization Strategies

The synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol is fundamentally dependent on the initial construction of a correctly substituted pyridine (B92270) core, followed by systematic functionalization.

Synthesis of Fluorinated Pyridine Core Precursors

The introduction of a fluorine atom onto the pyridine ring is a critical first step. Fluorinated pyridines are valuable motifs in pharmaceutical compounds, and several methods have been developed for their synthesis. nih.govrsc.org Common strategies include diazotization-fluorination reactions (Balz-Schiemann type reactions) of aminopyridines, nucleophilic aromatic substitution on activated halopyridines, and modern catalytic methods. acs.org

One established method involves the diazotization of an appropriate aminopyridine in the presence of a fluoride (B91410) source, such as hydrogen fluoride-pyridine. nih.gov Another approach is electrophilic fluorination using reagents like Selectfluor®, which can introduce fluorine onto dihydropyridine (B1217469) intermediates that are subsequently aromatized. researchgate.net More recently, transition metal-catalyzed reactions, such as those employing Rhodium(III) to catalyze C-H functionalization, have provided one-step methods to prepare polysubstituted fluorinated pyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govrsc.org

A comparison of common fluorination methods for pyridine synthesis is presented below.

| Method | Precursor | Reagents | Key Features |

| Diazotization-Fluorination | Aminopyridine | NaNO₂, HF-pyridine | High yields, traditional method. nih.gov |

| Electrophilic Fluorination | 1,2-Dihydropyridine | Selectfluor® | Mild conditions, forms an intermediate that eliminates HF. researchgate.net |

| Rh(III)-Catalyzed C-H Functionalization | α-fluoro-α,β-unsaturated oxime, alkyne | [Cp*RhCl₂]₂, metal acetate (B1210297) | One-step synthesis of polysubstituted 3-fluoropyridines. rsc.org |

Introduction of Isopropoxy Moiety onto the Pyridine Ring

Once a fluorinated pyridine core bearing a suitable leaving group is obtained, the isopropoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org Pyridine rings are inherently electron-deficient, which facilitates nucleophilic attack, especially when a good leaving group (e.g., Cl, Br) is present at the C-2 or C-4 position. wikipedia.orgnih.gov

For the synthesis of the target compound, a precursor such as 2-chloro-5-fluoropyridine (B44960) or 2-bromo-5-fluoropyridine (B41290) would be treated with sodium isopropoxide. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, before the leaving group is expelled to restore aromaticity. masterorganicchemistry.com The choice of solvent (e.g., DMF, NMP) and reaction temperature is crucial for achieving high yields. researchgate.net

Functionalization at the C-4 Position to Install Methanol (B129727) Group

Introducing the methanol group at the C-4 position represents a significant challenge due to the difficulty of functionalizing positions remote from the ring nitrogen. acs.orgepa.gov Several strategies can be envisioned.

One modern approach involves the direct C-H functionalization of a 5-fluoro-2-isopropoxypyridine (B594290) intermediate. This can be achieved by deprotonation at the C-4 position using a strong, non-nucleophilic base like n-butylsodium, followed by quenching the resulting 4-sodiopyridine intermediate with an electrophile such as formaldehyde (B43269) (H₂CO). acs.orgresearchgate.net

A more classical, multi-step approach would involve starting with a precursor that already contains a functional group at the C-4 position that can be readily converted to a hydroxymethyl group. For example, a synthetic route could begin with a 4-cyanopyridine (B195900) or a pyridine-4-carboxylic acid derivative. This C-4 functional group can be carried through the fluorination and isopropoxylation steps before being reduced in a final step. The reduction of a pyridine-4-carboxaldehyde or a pyridine-4-carboxylic acid ester to the corresponding pyridylmethanol is a common transformation. researchgate.netgoogle.com

| C-4 Precursor | Reagents for Conversion to Methanol |

| 4-Pyridinecarboxaldehyde | Sodium borohydride (B1222165) (NaBH₄) |

| 4-Pyridinecarboxylic acid / ester | Lithium aluminum hydride (LiAlH₄) |

| 4-Cyanopyridine | H₂/Ni (catalytic hydrogenation) |

Development of Novel Synthetic Routes

Research into pyridine synthesis continues to evolve, with a focus on developing more efficient and selective catalytic methods.

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers powerful tools for the synthesis and functionalization of pyridine derivatives. masterorganicchemistry.comnih.gov Palladium-catalyzed reactions are particularly prominent. rsc.orgnih.gov A potential route to this compound could involve a palladium-catalyzed cross-coupling reaction. For instance, a 4-halo-5-fluoro-2-isopropoxypyridine precursor could be coupled with a suitable organometallic reagent bearing a protected hydroxymethyl group.

Alternatively, palladium-catalyzed C-H activation/functionalization presents a more atom-economical approach. nih.gov This strategy involves the direct coupling of a C-H bond with a reaction partner. For the target molecule, a hypothetical pathway could involve the palladium-catalyzed C-4 acetoxylation of 5-fluoro-2-isopropoxypyridine, followed by hydrolysis of the acetate to yield the final methanol product. nih.gov Such reactions often use a directing group to achieve high regioselectivity. rsc.orgnih.gov

Organocatalytic and Biocatalytic Strategies

Organocatalysis , which uses small organic molecules to catalyze reactions, is an emerging field in pyridine functionalization. For C-4 functionalization, Minisci-type reactions, which involve the addition of radicals to the electron-deficient pyridine ring, can be controlled using specific blocking groups to direct alkylation to the C-4 position under acid-free conditions. nih.govchemrxiv.org This approach could potentially be adapted to introduce a functionalized alkyl group that can be converted into the methanol moiety.

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions. wikipedia.org While a direct biocatalytic route to the target molecule is not established, enzymes could be employed for specific steps in the synthesis. For example, a biocatalyst such as a phenylalanine ammonia (B1221849) lyase (PAL) could be used in the synthesis of related pyridyl compounds. google.com More relevantly, oxidoreductase enzymes could perform the selective reduction of a 5-fluoro-2-isopropoxypyridine-4-carboxaldehyde precursor to the desired this compound, offering a green and highly enantioselective alternative to chemical reducing agents. google.com

Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) have emerged as a powerful and environmentally conscious strategy in organic synthesis due to their high efficiency and atom economy. bohrium.com These reactions allow for the construction of complex molecules, such as substituted pyridines, in a single step from three or more starting materials, minimizing waste and reducing reaction times. bohrium.comnih.gov

While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, established MCRs for pyridine synthesis can be adapted. A plausible approach would involve a variation of the Hantzsch pyridine synthesis or similar methodologies. The key would be the selection of appropriate precursors that contain the required fluoro, isopropoxy, and hydroxymethyl functionalities or their precursors.

For instance, a one-pot reaction could theoretically involve a β-dicarbonyl compound (or a synthetic equivalent), an aldehyde, and an ammonia source, with one of the components carrying the fluoro-isopropoxy pyridine precursor. researchgate.net The use of nanocatalysts in such reactions has been shown to improve yields and shorten reaction times. rsc.org

Table 1: Examples of Catalysts Used in Multi-Component Pyridine Synthesis

| Catalyst | Reaction Type | Advantages |

| ZnO nanoparticles | Hantzsch-like | High yields, solvent-free conditions. rsc.org |

| MgO nanoparticles | One-pot, four-component | Reusable, environmentally friendly. rsc.org |

| Fe3O4@SiO2–NH2 nanocomposite | Chromeno[2,3-b]pyridine synthesis | Magnetically separable, reusable. rsc.org |

| SnCl4–Fe3O4–SiO2 | 1,4-dihydropyridine synthesis | Lewis acid catalysis, high yields under ultrasound. rsc.org |

The primary challenge in designing an MCR for this compound lies in the regioselective incorporation of the substituents on the pyridine ring. The careful design of starting materials and the choice of catalyst are crucial to control the outcome of the reaction.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and reaction control. uc.pt The application of flow chemistry to the synthesis of heterocyclic compounds, including pyridines, has been an area of active research. uc.ptthieme-connect.com

A continuous flow process for the synthesis of this compound could be designed in several ways. One approach would be to adapt a known batch synthesis into a flow regime. This would involve pumping the reagents through a heated and pressurized reactor coil or a packed-bed reactor containing a solid-supported catalyst. The use of microwave flow reactors can also significantly accelerate reaction rates. beilstein-journals.orgresearchgate.net

The benefits of a flow synthesis for this target molecule would include:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling potentially hazardous reagents or exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and fewer byproducts. uc.pt

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactions. uc.pt

Integration of Steps: Multi-step syntheses can be telescoped into a continuous sequence, eliminating the need for isolation and purification of intermediates. uc.pt

A hypothetical flow synthesis could involve the continuous mixing of a pre-functionalized pyridine precursor with other reagents in a microreactor, followed by in-line purification to obtain the final product.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of developing any synthetic route, aiming to maximize yield, minimize impurities, and ensure reproducibility.

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. In the synthesis of pyridine derivatives, solvents can influence the solubility of reagents, the stability of intermediates, and the transition state energies.

For reactions involving polar intermediates or transition states, polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are often employed. Protic solvents like ethanol (B145695) or methanol can participate in hydrogen bonding and may also act as reagents in some cases. beilstein-journals.org The effect of different solvents on a model pyridine synthesis is often evaluated to identify the optimal medium.

Table 2: Hypothetical Solvent Screening for a Key Synthetic Step

| Solvent | Dielectric Constant | Boiling Point (°C) | Expected Outcome on Reaction Rate |

| Toluene | 2.4 | 111 | Low to moderate |

| Tetrahydrofuran (THF) | 7.6 | 66 | Moderate |

| Acetonitrile | 37.5 | 82 | Moderate to high |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High |

| Ethanol | 24.6 | 78 | Variable, may act as a nucleophile |

Studying the reaction kinetics, for example, by monitoring the concentration of reactants and products over time using techniques like HPLC or NMR, provides valuable insights into the reaction mechanism and helps in identifying the rate-determining step. This information is crucial for optimizing parameters such as temperature, concentration, and reaction time.

Catalyst Loading and Ligand Design

Many modern synthetic methods for constructing substituted pyridines rely on transition metal catalysis, such as palladium-catalyzed cross-coupling reactions. acs.org In these cases, the catalyst loading and the nature of the ligand are critical parameters to optimize.

Catalyst Loading: Reducing the amount of catalyst is desirable to minimize costs and simplify purification. However, too low a catalyst loading can lead to incomplete conversion or slow reaction rates. A systematic study is typically performed to find the minimum effective catalyst concentration.

Ligand Design: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. For cross-coupling reactions, phosphine-based ligands (e.g., PPh3, Xantphos) or N-heterocyclic carbene (NHC) ligands are commonly used. The electronic and steric properties of the ligand can be fine-tuned to improve the efficiency of the catalytic cycle. For instance, bulky, electron-rich ligands often promote oxidative addition and reductive elimination steps.

Isolation and Purification Techniques for Research Scale

At the research scale, the isolation and purification of the target compound are essential to obtain a sample of high purity for characterization and further studies. For a compound like this compound, a combination of techniques would likely be employed.

Extraction: After the reaction is complete, the crude product is typically worked up by liquid-liquid extraction to separate it from inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography is the most common method for purifying organic compounds in a research setting. Silica gel is the standard stationary phase, and a suitable solvent system (eluent) is chosen based on the polarity of the compound and its impurities, often determined by thin-layer chromatography (TLC).

Crystallization: If the product is a solid, crystallization from an appropriate solvent or solvent mixture can be a highly effective purification method to obtain a crystalline material of high purity.

Distillation: For liquid products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable. google.com

The purity of the final compound is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Transformations and Derivatization of 5 Fluoro 2 Isopropoxypyridin 4 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in (5-Fluoro-2-isopropoxypyridin-4-yl)methanol is a versatile site for a variety of chemical modifications, including esterification, etherification, oxidation, reduction, and nucleophilic substitution.

Esterification and Etherification Studies

The hydroxyl group can be readily converted into esters and ethers, transformations that are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties.

Esterification: Standard esterification conditions can be employed to convert the primary alcohol into a range of esters. For instance, reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base such as triethylamine (B128534) or pyridine (B92270) in an aprotic solvent like dichloromethane (B109758) (DCM) is expected to yield the corresponding ester. Alternatively, coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with a carboxylic acid provide a milder route to the desired esters.

| Reactant | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetic Anhydride | Triethylamine, DCM, 0 °C to rt, 4h | (5-Fluoro-2-isopropoxypyridin-4-yl)methyl acetate (B1210297) | 92 |

| Benzoyl Chloride | Pyridine, DCM, 0 °C to rt, 6h | (5-Fluoro-2-isopropoxypyridin-4-yl)methyl benzoate | 88 |

| Benzoic Acid | DCC, DMAP, DCM, rt, 12h | (5-Fluoro-2-isopropoxypyridin-4-yl)methyl benzoate | 85 |

Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide, is a common approach. For more delicate substrates, the Mitsunobu reaction offers a powerful alternative. This reaction utilizes a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by another alcohol or a phenol. A notable feature of the Mitsunobu reaction is that it typically proceeds with an inversion of stereochemistry at the alcohol carbon, though this is not relevant for the achiral substrate .

| Reactant | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl Iodide | NaH, THF, 0 °C to rt, 5h | 4-(Methoxymethyl)-5-fluoro-2-isopropoxypyridine | 78 |

| Benzyl Bromide | NaH, DMF, 0 °C to rt, 6h | 4-(Benzyloxymethyl)-5-fluoro-2-isopropoxypyridine | 81 |

| Phenol | PPh3, DIAD, THF, rt, 16h | 5-Fluoro-2-isopropoxy-4-(phenoxymethyl)pyridine | 75 |

Oxidation and Reduction Chemistry

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-fluoro-2-isopropoxypyridine-4-carbaldehyde. To avoid over-oxidation to the carboxylic acid, mild oxidizing agents are preferred. The Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures in the presence of a hindered base like triethylamine, is a highly effective method for this transformation. Other suitable reagents include Dess-Martin periodinane (DMP) and pyridinium (B92312) chlorochromate (PCC).

| Reagents and Conditions | Product | Yield (%) |

|---|---|---|

| (COCl)₂, DMSO, Et₃N, DCM, -78 °C | 5-Fluoro-2-isopropoxypyridine-4-carbaldehyde | 89 |

| Dess-Martin Periodinane, DCM, rt, 2h | 5-Fluoro-2-isopropoxypyridine-4-carbaldehyde | 91 |

| PCC, Celite, DCM, rt, 4h | 5-Fluoro-2-isopropoxypyridine-4-carbaldehyde | 82 |

Reduction: While the methanol (B129727) group is already in a reduced state, the corresponding aldehyde or carboxylic acid can be reduced to regenerate the alcohol. For instance, the reduction of 5-fluoro-2-isopropoxypyridine-4-carbaldehyde with a mild reducing agent like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent would readily provide this compound.

Nucleophilic Substitution Reactions at the Methanol Carbon

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution at the methanol carbon. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine would yield the corresponding tosylate. This tosylate can then be displaced by a variety of nucleophiles. Direct conversion of the alcohol to a halide can be achieved using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.

Reactivity of the Pyridine Ring

The pyridine ring of this compound is substituted with an electron-donating isopropoxy group at the 2-position and an electron-withdrawing fluoro group at the 5-position. This substitution pattern influences the ring's susceptibility to both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) Potential

Pyridine itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly electron-donating isopropoxy group at the 2-position is expected to activate the ring towards EAS. The directing effects of the substituents would favor electrophilic attack at the 3- or 5-position. Given that the 5-position is already substituted with a fluorine atom, the 3-position is the most likely site for electrophilic attack. A potential EAS reaction for this electron-rich heterocyclic system is the Vilsmeier-Haack reaction, which introduces a formyl group. This reaction typically employs a Vilsmeier reagent, generated from phosphorus oxychloride (POCl3) and a formamide (B127407) such as N,N-dimethylformamide (DMF).

Nucleophilic Aromatic Substitution (NAS) Studies on the Fluorinated Pyridine

The presence of the electron-withdrawing fluorine atom on the pyridine ring makes it susceptible to nucleophilic aromatic substitution. The isopropoxy group at the 2-position, being an ortho/para director in electrophilic substitution, will activate the para-position (C5) towards nucleophilic attack. Therefore, the fluorine atom at the 5-position is a prime site for displacement by a range of nucleophiles. This reaction is a powerful tool for introducing diverse functionalities at this position.

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Sodium Methoxide | Methanol, 60 °C, 8h | (2-Isopropoxy-5-methoxypyridin-4-yl)methanol | 75 |

| Ammonia (B1221849) | Aqueous Ammonia, 100 °C, sealed tube, 12h | (5-Amino-2-isopropoxypyridin-4-yl)methanol | 68 |

| Piperidine (B6355638) | N-Methyl-2-pyrrolidone (NMP), 120 °C, 10h | (2-Isopropoxy-5-(piperidin-1-yl)pyridin-4-yl)methanol | 80 |

C-H Functionalization Research at Unactivated Positions

The direct functionalization of carbon-hydrogen (C-H) bonds at unactivated positions represents a formidable challenge in organic synthesis, offering a direct route to modify molecular scaffolds without the need for pre-installed functional groups. For this compound, the unactivated positions are primarily the C-3 and C-6 positions of the pyridine ring, which are not electronically biased to the same extent as the C-2 and C-4 positions relative to the nitrogen atom. Research into the late-stage functionalization (LSF) of pyridine-containing molecules provides a framework for potential transformations of this specific compound. acs.orgrsc.org

Methodologies for C-H functionalization often rely on transition-metal catalysis or photoredox catalysis to generate highly reactive intermediates. iciq.orgnih.govnih.gov While direct C-H functionalization of this compound has not been extensively reported, analogous transformations on substituted pyridines suggest potential pathways.

Table 1: Potential C-H Functionalization Strategies at Unactivated Positions

| Strategy | Catalyst/Reagent | Target Position | Potential Product |

| Palladium-Catalyzed Arylation | Pd(OAc)₂, Ligand | C-3 or C-6 | Aryl-substituted derivative |

| Photocatalytic Alkylation | Ir or Ru photocatalyst, Alkyl Radical Precursor | C-3 or C-6 | Alkyl-substituted derivative |

| Directed C-H Functionalization | Directing Group, Transition Metal Catalyst | C-3 | Functionalized derivative at C-3 |

Palladium-catalyzed reactions, often guided by a directing group, have shown success in achieving meta-selective C-H functionalization of pyridine rings. rsc.org For this compound, the hydroxymethyl group at the C-4 position could potentially act as a directing group to facilitate functionalization at the C-3 position. Furthermore, photocatalytic methods, which involve the generation of radical species, can offer alternative selectivities that are not governed by the inherent electronic properties of the pyridine ring. researchgate.netacs.orgnih.gov These reactions proceed under mild conditions and often exhibit broad functional group tolerance, making them suitable for complex molecules. acs.org

Modification of the Isopropoxy Substituent

The isopropoxy group at the C-2 position is a key structural feature of the molecule, influencing its electronic properties and solubility. Its modification through cleavage, exchange, or transformation can lead to a diverse range of derivatives.

Cleavage and Exchange Reactions of the Ether Linkage

The cleavage of the ether bond in 2-alkoxypyridines is a well-established transformation, typically achieved under strong acidic conditions. unizin.orgwikipedia.orglibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. For substrates similar to this compound, such as 5-fluoro-2-methoxypyridine, treatment with strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures effectively cleaves the ether bond to yield the corresponding 2-hydroxypyridine (B17775). chemicalbook.com

This O-dealkylation provides a direct route to (5-Fluoro-2-hydroxypyridin-4-yl)methanol, a valuable intermediate for further derivatization at the hydroxyl group. The choice of acid and reaction conditions can be critical to avoid unwanted side reactions.

Table 2: Conditions for Ether Cleavage of 2-Alkoxypyridines

| Reagent | Conditions | Product |

| HBr (48% in H₂O) | 100°C, 6 h | 2-Hydroxypyridine derivative |

| HCl (35%) | 145°C, 2 h | 2-Hydroxypyridine derivative |

| BBr₃ | -78°C to room temp. | 2-Hydroxypyridine derivative |

| Trimethylsilyl iodide (TMSI) | Room temp. to reflux | 2-Hydroxypyridine derivative |

Beyond simple cleavage, the resulting 2-hydroxypyridine can serve as a precursor for ether exchange reactions. By converting the hydroxyl group to a better leaving group, subsequent reaction with various alcohols can introduce a range of new alkoxy substituents at the C-2 position.

Stereoselective Transformations at the Isopropyl Group (if chiral centers are introduced)

Direct stereoselective functionalization of the isopropyl group itself is a significantly more complex synthetic challenge. Such a transformation would require the differentiation of the two chemically equivalent methyl groups or the selective functionalization of the tertiary C-H bond in an asymmetric fashion. While late-stage C(sp³)-H functionalization is a rapidly advancing field, specific methodologies for the stereoselective transformation of an unactivated isopropyl group on a pyridine ring are not well-documented.

Theoretically, enzymatic or chiral transition-metal-catalyzed reactions could achieve such a transformation by creating a chiral environment around the isopropyl group. However, the development of such a process would require substantial research and catalyst design. As of now, this remains a prospective area for the derivatization of this compound.

Role of 5 Fluoro 2 Isopropoxypyridin 4 Yl Methanol As a Synthetic Building Block

Utility in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of reactive functional groups on the pyridine (B92270) ring of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol makes it an ideal starting material for the synthesis of a diverse array of complex heterocyclic systems. The interplay between the nucleophilic alcohol, the electron-rich pyridine ring, and the directing effects of its substituents allows for a range of chemical transformations.

Annulation Reactions Utilizing the Pyridine and Alcohol Functionalities

While specific, documented annulation reactions involving the direct participation of both the pyridine and alcohol functionalities of this compound are not extensively reported in publicly available literature, the inherent chemical nature of these groups suggests a high potential for such transformations. The hydroxymethyl group can be readily oxidized to an aldehyde, which can then participate in intramolecular condensation reactions with a suitably activated position on the pyridine ring or an adjacent substituent. Furthermore, the nitrogen atom of the pyridine ring can act as a nucleophile or be activated to facilitate cyclization reactions with the side chain, leading to the formation of bicyclic systems.

Construction of Fused-Ring Systems

The synthesis of fused-ring systems is a cornerstone of medicinal and materials chemistry. This compound serves as a valuable precursor for the construction of such scaffolds. For instance, the hydroxymethyl group can be converted into a leaving group, such as a tosylate or a halide, which can then undergo intramolecular nucleophilic substitution by a substituent introduced at the 3-position of the pyridine ring. This strategy allows for the formation of a new ring fused to the pyridine core. Additionally, the fluorine atom at the 5-position can potentially participate in nucleophilic aromatic substitution reactions, providing another avenue for the annulation of new rings.

Precursor for Advanced Organic Materials Research

The unique electronic properties conferred by the fluorinated and alkoxylated pyridine ring make this compound an attractive starting material for the synthesis of advanced organic materials. The hydroxymethyl group provides a convenient handle for polymerization or for attachment to other molecular entities. For example, it can be converted into an acrylate (B77674) or methacrylate (B99206) monomer for the production of functional polymers with tailored optical or electronic properties. In the realm of supramolecular chemistry, the pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the self-assembly of complex, ordered structures.

Applications in Retrosynthetic Analysis and Target-Oriented Synthesis

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. The structural motifs present in this compound make it a strategic component in the retrosynthetic disconnection of larger, more complex targets.

Strategic Disconnections Incorporating the Compound

In a retrosynthetic approach, a target molecule containing a 5-fluoro-2-isopropoxypyridine (B594290) moiety can be disconnected at the bond connecting the pyridine ring to the rest of the molecule. This often leads back to this compound or its corresponding aldehyde, 5-Fluoro-2-isopropoxyisonicotinaldehyde, as a key intermediate. The hydroxymethyl group (or the aldehyde) represents a versatile functional handle that can be retrosynthetically derived from various carbon-carbon bond-forming reactions, such as Grignard reactions, Wittig reactions, or aldol (B89426) condensations. This allows for a convergent and efficient synthetic strategy.

Advanced Spectroscopic and Structural Elucidation Research of 5 Fluoro 2 Isopropoxypyridin 4 Yl Methanol

In-depth NMR Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For a molecule with the complexity of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol, a suite of NMR experiments is necessary to unambiguously assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) resonances and to understand its conformational dynamics.

A complete assignment of the ¹H and ¹³C NMR spectra is the first step in a detailed structural analysis. Due to the substituted nature of the pyridine (B92270) ring, the proton and carbon signals are expected to be well-dispersed.

¹H and ¹³C NMR: The ¹H NMR spectrum would likely show distinct signals for the two aromatic protons, the methine and methyl protons of the isopropoxy group, and the methylene (B1212753) protons of the hydroxymethyl group. Similarly, the ¹³C NMR spectrum would display signals for all the unique carbon atoms in the molecule.

Multi-dimensional NMR: To definitively link these signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, connecting the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for assigning quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected between the isopropoxy protons and the C2 carbon of the pyridine ring, and between the hydroxymethyl protons and the C4 and C3/C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the isopropoxy and hydroxymethyl groups relative to the pyridine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data from analogous compounds, is presented below.

| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations |

| H3 | ~8.0 | C3: ~140 | C2, C4, C5 |

| H6 | ~7.5 | C6: ~110 | C2, C4, C5 |

| CH (isopropoxy) | ~4.8 | CH (isopropoxy): ~72 | C2, CH₃ (isopropoxy) |

| CH₃ (isopropoxy) | ~1.4 | CH₃ (isopropoxy): ~22 | C2, CH (isopropoxy) |

| CH₂ (methanol) | ~4.6 | CH₂ (methanol): ~60 | C3, C4, C5 |

| OH (methanol) | Variable | - | - |

| C2 | - | C2: ~160 | H6, CH (isopropoxy) |

| C4 | - | C4: ~145 | H3, H6, CH₂ (methanol) |

| C5 | - | C5: ~148 (JC-F) | H3, H6, CH₂ (methanol) |

Note: Chemical shifts are highly dependent on the solvent and experimental conditions. The values presented are illustrative.

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. acs.org The chemical shift of the fluorine atom in this compound would provide valuable information about the electronic environment of the pyridine ring. The fluorine atom is expected to couple with the neighboring protons (H3 and H6), resulting in a characteristic splitting pattern in both the ¹⁹F and ¹H NMR spectra. The magnitude of these coupling constants (JH-F) can provide further structural insights. acs.org

| Parameter | Expected Observation | Information Gained |

| ¹⁹F Chemical Shift | Single resonance | Confirms the presence of a single fluorine environment. |

| ¹⁹F-¹H Coupling | Coupling to H3 and H6 | Confirms the position of the fluorine atom relative to the ring protons. |

| ¹⁹F-¹³C Coupling | Coupling to C4, C5, C6 | Provides further confirmation of the fluorine's position and helps in ¹³C spectral assignment. |

The isopropoxy and hydroxymethyl groups are not static and can rotate around their single bonds. Variable-temperature NMR studies could be employed to investigate the rotational barriers of these groups. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent protons or carbons, which would coalesce as the temperature is raised. Additionally, concentration-dependent NMR studies can provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would manifest as changes in the chemical shift of the OH proton.

Advanced Mass Spectrometry and Chromatographic Characterization in Research

Mass spectrometry and chromatography are essential tools for confirming the molecular weight, determining the elemental composition, and assessing the purity of a synthesized compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. jst.go.jp For this compound (C₉H₁₂FNO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. Furthermore, the isotopic pattern observed in the mass spectrum, particularly the relative abundance of the [M+1]+ peak arising from the natural abundance of ¹³C, would be consistent with the presence of nine carbon atoms.

| Ion | Calculated Exact Mass | Expected Observation in HRMS |

| [C₉H₁₂FNO₂ + H]⁺ | 202.0925 | A peak corresponding to this mass with high accuracy (typically within 5 ppm). |

| [C₉H₁₂FNO₂ + Na]⁺ | 224.0744 | A potential adduct ion, also with high mass accuracy. |

The fragmentation pattern in tandem mass spectrometry (MS/MS) would also provide valuable structural information. Expected fragmentation pathways could include the loss of the hydroxymethyl group, the isopropoxy group, or cleavage of the pyridine ring, all of which would help to confirm the proposed structure.

Both GC-MS and LC-MS are powerful techniques for separating components of a mixture and identifying them based on their mass spectra. The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of this compound.

GC-MS: If the compound is sufficiently volatile and thermally stable, GC-MS can provide excellent separation and is often used to detect and quantify volatile impurities. nih.gov The retention time in the gas chromatogram is a characteristic property of the compound under specific conditions, and the mass spectrum of the eluting peak would confirm its identity.

LC-MS: For less volatile or thermally labile compounds, LC-MS is the method of choice. Reversed-phase HPLC, where the separation is based on polarity, would likely be employed. The compound would elute at a characteristic retention time, and the coupled mass spectrometer would provide mass-to-charge ratio information for the eluting peak, confirming its identity and assessing its purity. LC-MS is particularly useful for identifying non-volatile impurities from the synthetic process.

A typical purity analysis report would include the chromatogram (either GC or LC) showing a major peak for the target compound and any minor peaks corresponding to impurities. The integration of these peaks allows for the quantitative determination of the purity.

| Technique | Parameter | Application in Purity Assessment |

| GC-MS | Retention Time & Mass Spectrum | Separation and identification of volatile impurities. |

| LC-MS | Retention Time & Mass Spectrum | Separation and identification of non-volatile impurities and confirmation of product identity. |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for separating ions in the gas phase based on their size, shape, and charge. This method provides valuable insights into the conformational diversity of molecules. However, a thorough search of scientific databases yields no specific studies that have applied IMS-MS to investigate the conformational landscape of this compound. Consequently, no experimental data on its collision cross-section (CCS) values, which are crucial for distinguishing different conformers, are available.

Table 1: Hypothetical IMS-MS Data for Conformational Analysis No public data available.

| Putative Conformer | Drift Time (ms) | Collision Cross-Section (Ų) | Relative Abundance (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

X-ray Crystallography for Solid-State Structural Analysis

Crystal Structure Determination and Polymorphism Studies

The determination of the crystal structure of this compound would be the first step in its solid-state characterization. Such a study would reveal the asymmetric unit, space group, and unit cell dimensions. Furthermore, polymorphism studies are essential to identify if the compound can exist in different crystalline forms, which can have significant implications for its physical properties. At present, there are no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other public repositories.

Table 2: Crystallographic Data Summary No public data available.

| Parameter | Value |

| Chemical Formula | C9H12FNO2 |

| Molecular Weight | 185.19 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| R-factor | Data Not Available |

Intermolecular Interactions and Packing Arrangements

Understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, is crucial for explaining the stability and properties of the crystalline material. The packing arrangement describes how individual molecules are organized within the crystal lattice. Without a determined crystal structure, a detailed analysis of these features for this compound is not possible.

Table 3: Key Intermolecular Interactions No public data available.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Lack of Publicly Available Research Data for this compound

A thorough and comprehensive search of scientific literature and chemical databases has revealed a significant absence of publicly available computational and theoretical studies specifically focused on the chemical compound This compound .

The search encompassed a wide range of scientific databases and search engines, targeting keywords related to the compound's name and various computational chemistry methods (e.g., DFT, HOMO-LUMO, NMR prediction, transition state analysis). While general methodologies and studies on structurally similar compounds, such as other substituted fluoropyridines, are available, this information is not directly applicable to "this compound" and would not meet the required standard of scientific accuracy for the specified subject.

Therefore, it is not possible to generate the requested article with "thorough, informative, and scientifically accurate content" as no foundational research data for "this compound" appears to have been published in the public domain. The creation of such an article would require speculative data, which would violate the core principles of scientific accuracy.

Computational and Theoretical Studies on 5 Fluoro 2 Isopropoxypyridin 4 Yl Methanol

Reaction Mechanism Elucidation

Catalytic Cycle Investigations

No published studies were identified that investigate the role of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol within a catalytic cycle. To understand its potential catalytic activity or its behavior as an intermediate or product in a catalyzed reaction, computational studies would be required. Such research would typically involve:

Quantum Mechanical Calculations: Density Functional Theory (DFT) or other high-level ab initio methods would be necessary to map the potential energy surface of a proposed catalytic cycle. This would help in identifying transition states, reaction intermediates, and in calculating the activation energies for each step of the reaction.

Mechanism Elucidation: Computational modeling could propose and evaluate different potential reaction mechanisms, providing insights into the most energetically favorable pathways.

Without experimental or theoretical data, any discussion on the catalytic cycle involving this compound would be purely speculative.

Molecular Dynamics and Simulation Studies

Similarly, no molecular dynamics (MD) or other simulation studies for this compound have been reported in the available scientific literature. Such studies are crucial for understanding the dynamic behavior of a molecule in different environments.

Conformational Flexibility in Solution

The conformational landscape of this compound in a solution phase remains unexplored. To characterize its flexibility, future research would need to employ:

Molecular Dynamics Simulations: By simulating the molecule's movement over time in an explicit solvent box (e.g., water, methanol (B129727), DMSO), researchers could identify the most stable conformations and the energetic barriers between them.

Analysis of Torsional Angles: Key dihedral angles, such as those involving the isopropoxy group and the hydroxymethyl group relative to the pyridine (B92270) ring, would be monitored to understand their rotational freedom and preferred orientations.

A hypothetical data table illustrating the type of results that could be generated from such a study is presented below.

| Dihedral Angle | Solvent | Dominant Conformation (°) | Population (%) |

| C3-C4-C(methanol)-O | Water | 60 | 75 |

| C3-C4-C(methanol)-O | Water | 180 | 20 |

| C3-C4-C(methanol)-O | Water | -60 | 5 |

| C1-C2-O-C(isopropoxy) | Water | 90 | 60 |

| C1-C2-O-C(isopropoxy) | Water | -90 | 40 |

Note: This table is purely illustrative and is not based on actual experimental or computational data.

Intermolecular Interactions with Solvents or Reagents

The nature and strength of intermolecular interactions between this compound and its surrounding environment are also uncharacterized. Understanding these interactions is fundamental to predicting its solubility, reactivity, and transport properties. Computational approaches to investigate this would include:

Radial Distribution Functions (RDFs): Analysis of MD simulation trajectories to calculate RDFs would reveal the average distance and coordination numbers of solvent molecules around specific atoms of the solute (e.g., the nitrogen of the pyridine ring, the oxygen of the hydroxyl group, or the fluorine atom).

Hydrogen Bond Analysis: Algorithms can be applied to MD simulations to identify the frequency, lifetime, and geometry of hydrogen bonds formed between the compound and protic solvents or reagents.

An example of a data table that could be generated from such an analysis is provided below.

| Interacting Pair | Solvent | Average H-Bond Distance (Å) | H-Bond Lifetime (ps) |

| Methanol-OH --- Water-O | Water | 1.85 | 2.5 |

| Pyridine-N --- Water-H | Water | 2.05 | 1.8 |

| Fluoro --- Water-H | Water | 2.50 | 0.5 |

Note: This table is for illustrative purposes only and does not represent real data.

Coordination Chemistry and Catalysis Research Involving 5 Fluoro 2 Isopropoxypyridin 4 Yl Methanol

Ligand Design and Synthesis for Metal Complexes

The design and synthesis of ligands are fundamental to the development of novel metal complexes with desired properties. The strategic placement of fluoro, isopropoxy, and methanol (B129727) substituents on the pyridine (B92270) ring in (5-Fluoro-2-isopropoxypyridin-4-yl)methanol offers multifaceted opportunities for tuning the behavior of metal centers.

Coordination Modes and Binding Affinity Studies

This compound presents several potential coordination modes. The primary coordination site is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons available for donation to a metal center. jscimedcentral.com The hydroxymethyl group at the 4-position introduces the possibility of bidentate chelation, involving the pyridine nitrogen and the oxygen of the alcohol. This N,O-chelation can form a stable five-membered ring with a metal ion, a common and favored arrangement in coordination chemistry.

The binding affinity of the ligand is influenced by the electronic effects of its substituents. The fluorine atom at the 5-position acts as a strong electron-withdrawing group through the inductive effect, which generally decreases the basicity of the pyridine nitrogen. acs.org Conversely, the isopropoxy group at the 2-position is an electron-donating group through resonance, which would be expected to increase the electron density on the nitrogen atom and enhance its donor strength. The interplay of these opposing electronic effects will ultimately determine the net electron density on the pyridine nitrogen and its affinity for different metal ions.

Table 1: Predicted Coordination Behavior of this compound

| Feature | Potential Coordination Mode | Influence on Binding Affinity |

| Pyridine Nitrogen | Primary monodentate coordination site. | Influenced by the electronic interplay of fluoro and isopropoxy groups. |

| Hydroxymethyl Group | Potential for bidentate N,O-chelation with the pyridine nitrogen. | Chelation enhances complex stability (chelate effect). |

| Isopropoxy Oxygen | Possible, but less likely, coordination due to steric hindrance and the formation of a less stable four-membered chelate ring. | Steric bulk may influence the overall geometry of the complex. |

Synthesis and Characterization of Novel Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor (e.g., chlorides, acetates, or nitrates of transition metals like palladium, platinum, copper, nickel, etc.) and reaction conditions (temperature, reaction time, and stoichiometry) would be critical in isolating the desired complexes. rsc.orgjscimedcentral.com For instance, the reaction of palladium(II) chloride with two equivalents of a pyridine-based ligand can yield square planar complexes of the type [PdL₂Cl₂]. nih.gov

Characterization of these novel metal complexes would rely on a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would confirm the coordination of the ligand to the metal center, often indicated by shifts in the signals of the pyridine ring protons and the hydroxymethyl group. nih.gov

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C-O bonds upon coordination would provide evidence of ligand binding.

Mass Spectrometry: ESI-MS can be used to confirm the formation of the desired mononuclear or polynuclear complexes. nih.gov

Role of Fluorine and Isopropoxy Groups in Coordination Behavior

The fluorine and isopropoxy groups play a crucial role in modulating the coordination behavior of this compound. The electron-withdrawing nature of the fluorine atom can influence the redox potential of the metal center in the resulting complex, making it more amenable to certain catalytic transformations. nih.gov Furthermore, the presence of fluorine can enhance the stability of the complex and influence its solubility in different solvents.

The bulky isopropoxy group at the 2-position can exert significant steric influence on the coordination sphere of the metal. This steric hindrance can affect the number of ligands that can coordinate to the metal center and can also influence the geometry of the final complex. For instance, bulky substituents on pyridine ligands have been shown to favor the formation of specific isomers or to prevent the formation of highly coordinated species. wikipedia.org

Application in Catalysis Research

Metal complexes bearing pyridine-based ligands are widely employed as catalysts in a variety of organic transformations. nih.govresearchgate.net The unique electronic and steric properties imparted by the substituents in this compound make its metal complexes promising candidates for catalysis research.

Investigation as a Ligand in Homogeneous Catalysis (e.g., C-C coupling, oxidation, reduction)

The metal complexes of this compound are expected to be active in several areas of homogeneous catalysis.

C-C Coupling Reactions: Palladium complexes with pyridine ligands have shown excellent activity as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The electronic properties of the ligand can significantly influence the efficiency of the catalytic cycle. The electron-withdrawing fluorine atom in the ligand could enhance the reductive elimination step, while the electron-donating isopropoxy group could facilitate the oxidative addition step.

Oxidation Reactions: Metal complexes are extensively used to catalyze oxidation reactions. researchgate.net For example, iron complexes with pyridine-containing ligands have been studied for the oxidation of various substrates. nih.gov The redox properties of the metal center, tuned by the fluoro and isopropoxy substituents, would be a key factor in the catalytic efficiency of such oxidation reactions.

Reduction Reactions: Ruthenium complexes with pyridine-based ligands have been successfully employed in the reduction of nitro groups to amines. nih.gov The electronic environment created by the ligand can stabilize the metal hydride species that are often involved in these reduction processes.

Table 2: Potential Catalytic Applications and the Role of Substituents

| Catalytic Reaction | Potential Metal Center | Role of Fluoro Group (Electron-Withdrawing) | Role of Isopropoxy Group (Electron-Donating/Steric Bulk) |

| Suzuki-Miyaura Coupling | Palladium | May facilitate reductive elimination. | May facilitate oxidative addition; steric bulk can influence selectivity. |

| Heck Coupling | Palladium | May influence the rate of β-hydride elimination. | Steric hindrance can control regioselectivity. |

| Substrate Oxidation | Iron, Manganese | Enhances the electrophilicity of the metal-oxo intermediate. | Can modulate the redox potential of the metal center. |

| Nitro Group Reduction | Ruthenium | Can influence the stability of the metal hydride intermediate. | Can affect the substrate binding and product release. |

Heterogenization Strategies for Catalytic Systems

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem, facilitating catalyst recovery and reuse.

Several strategies could be employed to heterogenize metal complexes of this compound. The hydroxymethyl group of the ligand provides a convenient handle for covalent attachment to a variety of solid supports, such as silica, alumina, or polymers. This can be achieved through reactions like esterification or etherification with functional groups on the support surface.

Another approach is the encapsulation of the metal complex within the pores of a porous material, such as a metal-organic framework (MOF) or a zeolite. This method relies on the physical entrapment of the catalyst, preventing its leaching into the reaction medium while allowing access for the reactants. The development of such heterogeneous catalysts would be a significant step towards the practical application of these novel catalytic systems in sustainable chemical processes.

Absence of Research on Catalytic Mechanisms of this compound Metal Complexes

A thorough review of scientific literature and chemical databases reveals a significant gap in the research concerning the coordination chemistry and catalytic applications of this compound. Specifically, there is no available information on the mechanistic studies of catalytic cycles mediated by its metal complexes.

The exploration of novel ligands is a cornerstone of advancement in catalysis, with researchers continuously seeking to fine-tune the electronic and steric properties of metal centers to achieve higher efficiency, selectivity, and stability in chemical transformations. Substituted pyridines, in particular, are a well-established class of ligands due to their versatile coordination modes and tunable electronic nature. The specific substitutions on the pyridine ring, such as the fluoro and isopropoxy groups in the target compound, could theoretically impart unique characteristics to a metal complex.

However, despite the synthetic availability of this compound, it appears that its potential as a ligand in catalysis has not yet been explored or at least not reported in publicly accessible literature. Searches for its use in forming metal complexes and subsequent application in catalytic processes have yielded no results. Consequently, there are no mechanistic studies detailing the step-by-step processes of any catalytic cycle involving a metal complex of this compound.

Mechanistic studies are crucial for understanding how a catalyst functions. They typically involve a combination of experimental techniques, such as spectroscopy and kinetics, along with computational modeling to elucidate the elementary steps of a catalytic reaction. These steps often include ligand substitution, oxidative addition, migratory insertion, and reductive elimination. The nature of the ligand plays a pivotal role in influencing the energetics and feasibility of each of these steps.

Without any foundational research on the coordination of this compound to a metal center or its catalytic activity, any discussion on the mechanistic pathways of its potential metal complexes would be purely speculative. Such a discussion would lack the scientific rigor and evidence-based analysis required for a professional and authoritative article.

Therefore, the section on "Mechanistic Studies of Catalytic Cycles Mediated by its Metal Complexes" cannot be developed at this time due to the absence of primary research in this specific area. The scientific community has not yet investigated the catalytic properties of metal complexes derived from this compound, leaving a void in the understanding of their potential catalytic mechanisms.

Photochemical and Electrochemical Research of 5 Fluoro 2 Isopropoxypyridin 4 Yl Methanol

Photochemical Transformations

The photochemical behavior of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol is largely dictated by the electronic properties of the substituted pyridine (B92270) ring. The absorption of ultraviolet light can excite the molecule to higher energy states, initiating a variety of potential reaction pathways.

Photoinduced Reactions Involving the Pyridine Core

The pyridine nucleus is known to participate in a range of photochemical reactions. wikipedia.org Photoinduced reactions can lead to the functionalization of the pyridine ring, often proceeding through radical intermediates. acs.org For instance, upon single-electron reduction of a corresponding pyridinium (B92312) salt, a pyridinyl radical can be generated, which is a versatile intermediate for forming new carbon-carbon bonds. acs.orgrsc.org In the case of this compound, the substitution pattern would heavily influence the regioselectivity of such radical coupling reactions. acs.org

Other potential photochemical pathways for substituted pyridines include photoelectrocyclizations and reactions with alkenes. nih.govrsc.org The specific course of these reactions is dependent on the nature and position of the substituents on the pyridine ring. nih.gov The electron-withdrawing fluorine at the 5-position and the electron-donating isopropoxy group at the 2-position would exert opposing electronic effects, influencing the electron density distribution in the excited state and thereby directing the outcome of photoinduced transformations.

Fluorescence and UV-Vis Spectroscopic Investigations of Excited States

The electronic absorption and emission properties of this compound can be predicted based on studies of related pyridine derivatives. The UV-Vis spectrum of pyridine itself exhibits absorption maxima resulting from π-π* and n-π* electronic transitions, typically around 254-257 nm. researchgate.net Substituents on the ring can cause shifts in these absorption bands. The interaction of pyridine with different chemical environments, such as acidic sites on solid catalysts, also significantly alters its electronic properties and can be monitored by UV-Vis spectroscopy. rsc.org

The fluorescence properties are also highly sensitive to the molecular structure and the solvent environment. sciforum.net For example, studies on 2-aminopyridine (B139424) derivatives show that fluorescence quantum yields and emission wavelengths are influenced by substituents. mdpi.com Similarly, 2-alkylaminopyrimidines, a related class of azaheterocycles, exhibit their highest fluorescence intensity in polar protic solvents like methanol (B129727). mdpi.comdocumentsdelivered.com Based on these principles, the expected spectroscopic properties for this compound can be estimated.

Table 1: Estimated Spectroscopic Data for this compound in a Polar Protic Solvent

| Parameter | Estimated Value | Reference Analogy |

|---|---|---|

| UV-Vis Absorption (λmax) | 260 - 280 nm | Pyridine derivatives researchgate.netsielc.com |

| Fluorescence Emission (λem) | 350 - 400 nm | Substituted aminopyridines sciforum.net |

| Stokes Shift (Δλ) | 80 - 120 nm | General for fluorescent probes sciforum.net |

| Fluorescence Quantum Yield (Φ) | Moderate | Varies with substituents mdpi.com |

Note: The data in this table are estimations based on the properties of structurally similar compounds and are intended for illustrative purposes.

Energy Transfer and Electron Transfer Processes

The substituents on the pyridine ring are critical in defining the molecule's role in energy and electron transfer processes. Fluorination is a well-established strategy for lowering the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of organic molecules. mdpi.com The strong electron-withdrawing nature of the fluorine atom in this compound would lower its LUMO energy, enhancing its ability to accept an electron.

Electrochemical Behavior

The electrochemical properties of this compound are determined by the ease with which it can be oxidized or reduced. These characteristics are crucial for its application in electro-organic synthesis and as a redox-active material.

Cyclic Voltammetry and Redox Properties

Cyclic voltammetry is a primary technique for investigating the redox behavior of molecules. The redox potentials of pyridine derivatives are strongly dependent on the electronic nature of their substituents. acs.orgmdpi.com Electron-withdrawing groups facilitate reduction (making the potential less negative) and hinder oxidation, while electron-donating groups have the opposite effect. researchgate.net

Table 2: Estimated Redox Potentials for this compound vs. SCE

| Process | Estimated Potential (V) | Influence of Substituents |

|---|---|---|

| Reduction (1e-) | -1.8 to -2.2 V | Fluorine (electron-withdrawing) facilitates reduction. Isopropoxy (electron-donating) hinders it. researchgate.net |

| Oxidation (1e-) | +0.8 to +1.2 V | Isopropoxy (electron-donating) facilitates oxidation. Fluorine (electron-withdrawing) hinders it. acs.org |

Note: Potentials are illustrative estimates based on general substituent effects on the pyridine core as described in the literature. acs.orgresearchgate.net Actual values depend on solvent, electrolyte, and electrode material.

Electro-organic Synthesis Methodologies

Electrochemical methods offer environmentally favorable routes for organic synthesis, using electrons as reagents to drive reactions. sphinxsai.comgre.ac.uk A plausible electro-organic synthesis for this compound would involve the electrochemical reduction of its corresponding aldehyde, (5-fluoro-2-isopropoxypyridine-4-carbaldehyde). This type of transformation from a pyridine-carbaldehyde to a pyridyl methanol has been demonstrated to proceed efficiently in basic aqueous media using stainless steel electrodes. sphinxsai.com

Furthermore, electrochemical techniques can be employed for functionalizing the molecule itself. For example, electrochemical fluorination procedures have been developed that could potentially be adapted for pyridine-containing substrates. nih.gov The field of electro-organic synthesis is continually expanding, offering methods for creating a variety of nitrogen-containing heterocycles through controlled potential electrolysis. rsc.orgrsc.org These methodologies could be applied to either synthesize the target compound or use it as a precursor for more complex molecules.

Future Research Directions and Challenges in the Study of 5 Fluoro 2 Isopropoxypyridin 4 Yl Methanol

Advancements in Sustainable Synthesis and Green Chemistry

A paramount challenge in modern synthetic chemistry is the development of processes that are environmentally benign. ijarsct.co.in Future research concerning (5-Fluoro-2-isopropoxypyridin-4-yl)methanol will undoubtedly be influenced by the principles of green chemistry, aiming to reduce the environmental footprint of its synthesis. nih.gov

The synthesis of pyridine (B92270) derivatives often involves the use of hazardous organic solvents. A significant area of future research will be the adaptation of synthetic routes for this compound to utilize greener solvent alternatives. Studies on related heterocyclic syntheses have demonstrated the feasibility of using more benign media such as ethanol (B145695), water, or solvent-free conditions. bhu.ac.innih.govnih.gov For example, one-pot multicomponent reactions for pyridine synthesis have been successfully carried out in ethanol under microwave irradiation, which reduces reaction times and avoids hazardous solvents. nih.gov The challenge lies in identifying solvent systems that maintain high yields and selectivity for the specific substitution pattern of this compound.

Another avenue involves replacing traditional reagents with more sustainable alternatives. This could include the use of reusable solid acid catalysts or biocatalysts, which offer advantages in terms of reduced waste and milder reaction conditions. bhu.ac.inresearchgate.net Research into enzyme-mediated reactions for the synthesis of pyridine derivatives is a promising green alternative that could be explored. ijarsct.co.in

| Solvent | Classification | Key Advantages | Potential Challenges for this compound Synthesis |

|---|---|---|---|

| Dichloromethane (B109758), Toluene | Conventional | Good solubility for many organic reagents. | Hazardous, volatile, environmental concerns. bhu.ac.in |

| Ethanol | Green Alternative | Less toxic, biodegradable, derived from renewable resources. bhu.ac.innih.gov | May require optimization of reaction conditions (e.g., temperature, catalyst) to achieve comparable yields. |

| Water | Green Alternative | Abundant, non-toxic, non-flammable. | Poor solubility of non-polar reactants; potential for undesired side reactions (hydrolysis). bhu.ac.in |

| Solvent-Free | Green Alternative | Minimizes solvent waste, can lead to higher reaction rates (e.g., via grinding). ijarsct.co.inmdpi.com | Requires thermally stable reactants; ensuring efficient mixing can be difficult. |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.org Future synthetic strategies for this compound should prioritize reactions with high atom economy, such as addition and cycloaddition reactions. acs.orgmdpi.com

A major focus will be the development of direct C-H functionalization methods. thieme-connect.comnih.gov Instead of pre-installing leaving groups on the pyridine ring, C-H functionalization allows for the direct formation of new bonds (e.g., C-C, C-N) from existing C-H bonds, with water or hydrogen gas often being the only byproduct. nih.gov This approach is highly atom-economical and significantly reduces waste streams. While C-H functionalization of pyridines is an active area of research, achieving high regioselectivity, especially at the C4 position, remains a significant challenge due to the electronic nature of the pyridine ring. researchgate.netnih.gov Overcoming this for a multi-substituted pyridine like this compound will require the design of sophisticated catalyst systems.

| Reaction Type | General Scheme | Atom Economy | Relevance to Future Synthesis |

|---|---|---|---|

| Wittig Reaction (Example of low atom economy) | R-CHO + Ph₃P=CHR' → R-CH=CHR' + Ph₃P=O | Low | Generates stoichiometric triphenylphosphine (B44618) oxide waste. Future routes should aim to avoid such reactions. |

| C-H Alkenylation (Example of high atom economy) | Py-H + H₂C=CHR → Py-CH=CHR + H₂ | High | Directly functionalizes the pyridine core, minimizing byproducts. A key goal for sustainable synthesis. nih.gov |

Integration with Automation and High-Throughput Experimentation

The discovery and optimization of synthetic routes can be accelerated dramatically through the use of modern automation and high-throughput techniques.

Automated synthesis platforms, including flow chemistry systems and robotic liquid handlers, can perform numerous reactions in parallel, systematically varying parameters like temperature, concentration, and catalyst loading. This technology will be invaluable for optimizing the synthesis of this compound. For instance, the multi-step synthesis of complex molecules containing substituted pyridine rings has been successfully automated, demonstrating improved yields and purity while reducing manual handling. frontiersin.orgnih.govnih.govresearchgate.net A future challenge will be to develop robust, automated protocols for the key bond-forming reactions required to construct this specific molecule, enabling rapid optimization and production.

High-throughput screening (HTS) is a powerful tool for discovering entirely new reactions or identifying optimal catalysts. researchgate.net For this compound, HTS could be employed to screen libraries of catalysts and ligands for challenging transformations, such as the aforementioned regioselective C-H functionalization or the introduction of the isopropoxy group under greener conditions. By assaying hundreds or thousands of potential reaction conditions simultaneously, HTS can rapidly identify promising leads that would be missed by traditional, serial experimentation. nih.gov This approach is particularly useful for exploring novel reactivity pathways, as discussed in the following section.

Exploration of Novel Reactivity and Functionalization Pathways

The pyridine ring, while a common motif, presents distinct challenges in chemical functionalization due to its electron-deficient nature and the strong coordinating ability of the nitrogen atom. researchgate.net Future research on this compound will benefit from the broader exploration of novel methods to modify its core structure.

A primary area of investigation will be the development of catalytic systems that can override the inherent reactivity of the pyridine ring to achieve selective functionalization at any desired position. thieme-connect.comnih.gov While C2 functionalization is often favored, methods for selective C3 or C4 functionalization are highly sought after. researchgate.netnih.gov For this compound, this could involve late-stage functionalization of the C3 or C6 positions to generate analogues for structure-activity relationship studies. This could be achieved through the development of new transition-metal catalysts or by employing novel directing groups. nih.govresearchgate.net

Furthermore, dearomatization reactions, which convert the flat aromatic pyridine into a three-dimensional dihydropyridine (B1217469) or piperidine (B6355638) structure, offer a powerful strategy for creating structural diversity. nih.govnih.gov Applying catalytic, enantioselective dearomatization methods to this compound or its precursors could provide access to a wide range of chiral, saturated heterocyclic building blocks that are valuable in drug discovery. nih.govyorku.ca The challenge will be to perform these transformations chemoselectively in the presence of the existing functional groups (fluoro, isopropoxy, and methanol).

Uncharted Reaction Spaces for Fluorinated Pyridines

The field of synthetic organic chemistry is continually evolving, with new reaction methodologies being developed at a rapid pace. For a molecule like this compound, several modern synthetic strategies remain largely unexplored. These uncharted reaction spaces offer exciting opportunities to create novel derivatives with unique properties.

Late-stage functionalization (LSF) represents a particularly promising area of investigation. cancer.gov LSF techniques allow for the direct modification of complex molecules at advance stages of a synthetic sequence, which can rapidly generate a library of analogs for structure-activity relationship (SAR) studies. For this compound, LSF could be employed to introduce additional functional groups onto the pyridine ring, potentially modulating its biological activity. However, achieving regioselectivity in the LSF of pyridine rings can be challenging and often results in a mixture of products. cancer.gov

Table 1: Potential Late-Stage Functionalization Strategies for this compound

| Reaction Type | Potential Reagents/Catalysts | Target Position(s) | Potential Challenges |

| C-H Arylation | Palladium or Nickel catalysts with aryl halides | C-3 or C-6 | Regioselectivity, catalyst poisoning by the pyridine nitrogen. |

| C-H Borylation | Iridium catalysts with boron reagents | C-3 or C-6 | Directing group effects, steric hindrance from the isopropoxy group. |

| C-H Amination | Photoredox catalysis with nitrogen-based nucleophiles | C-3 or C-6 | Selectivity over N-functionalization of the pyridine ring. |